Leuconolam

Description

This compound has been reported in Alstonia scholaris, Melodinus cochinchinensis, and other organisms with data available.

structure given in first source

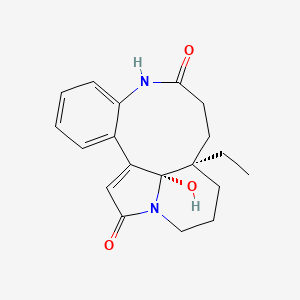

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H22N2O3 |

|---|---|

Molecular Weight |

326.4 g/mol |

IUPAC Name |

(12R,19S)-12-ethyl-19-hydroxy-8,16-diazatetracyclo[10.6.1.02,7.016,19]nonadeca-1(18),2,4,6-tetraene-9,17-dione |

InChI |

InChI=1S/C19H22N2O3/c1-2-18-9-5-11-21-17(23)12-14(19(18,21)24)13-6-3-4-7-15(13)20-16(22)8-10-18/h3-4,6-7,12,24H,2,5,8-11H2,1H3,(H,20,22)/t18-,19-/m1/s1 |

InChI Key |

OXDBJKLQCGAPQX-RTBURBONSA-N |

Isomeric SMILES |

CC[C@]12CCCN3[C@]1(C(=CC3=O)C4=CC=CC=C4NC(=O)CC2)O |

Canonical SMILES |

CCC12CCCN3C1(C(=CC3=O)C4=CC=CC=C4NC(=O)CC2)O |

Synonyms |

8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxyindolizino(8,1-ef)(1)benzazonine-6,13-(5H,9H)-dione leuconolam leuconolam sesquihydrate |

Origin of Product |

United States |

Foundational & Exploratory

Leuconolam: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural source, isolation, and purification of Leuconolam, an indole alkaloid belonging to the rhazinilam-leuconolam-leuconoxine group. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemistry and procurement of this class of natural products.

Natural Source of this compound

This compound is a naturally occurring alkaloid isolated from the plant species Leuconotis griffithii.[1][2] This plant is a member of the Apocynaceae family and is primarily found in Southeast Asia. The principal source of this compound and its related alkaloids is the stem-bark of L. griffithii.[1][2] It is important to note that this compound is not produced by Leuconostoc species, which are a genus of Gram-positive bacteria used in food fermentation.

The stem-bark of Leuconotis griffithii contains a complex mixture of numerous alkaloids. Research has led to the isolation of over 60 different alkaloids from this source, including eight new indole alkaloids belonging to the rhazinilam-leuconolam-leuconoxine group.[1][2] This chemical diversity necessitates robust and systematic isolation and purification protocols to obtain pure this compound.

Isolation and Purification of this compound

The isolation of this compound from the stem-bark of Leuconotis griffithii involves a multi-step process that includes extraction of the crude alkaloid mixture followed by extensive chromatographic separation to isolate the individual compounds.

General Experimental Workflow

The overall process for isolating this compound can be summarized in the following workflow. This involves an initial extraction of the plant material to obtain a crude alkaloid extract, followed by a series of chromatographic steps to separate the complex mixture and isolate the target compound.

Caption: General workflow for the isolation of this compound.

Detailed Experimental Protocols

While specific, detailed protocols for the isolation of this compound are proprietary to the research groups that have published on this compound, a general methodology can be constructed based on established techniques for alkaloid isolation.[3][4]

Step 1: Extraction of Plant Material

The dried and powdered stem-bark of Leuconotis griffithii is subjected to exhaustive extraction with an organic solvent. Methanol is a common choice for this purpose due to its ability to extract a wide range of alkaloids.[3] The extraction can be performed at room temperature over several days or accelerated using methods like Soxhlet extraction.

Step 2: Acid-Base Partitioning

The resulting crude methanolic extract is then subjected to an acid-base partitioning to separate the alkaloids from neutral and acidic compounds.[3][4]

-

The crude extract is dissolved in a dilute acidic solution (e.g., 5% HCl), which protonates the basic nitrogen atoms of the alkaloids, making them water-soluble.

-

This aqueous acidic solution is then washed with an immiscible organic solvent (e.g., dichloromethane or diethyl ether) to remove neutral and weakly basic impurities.

-

The acidic aqueous layer containing the protonated alkaloids is then basified with a base (e.g., NH4OH) to a pH of approximately 9-10. This deprotonates the alkaloids, rendering them soluble in organic solvents.

-

The free-base alkaloids are then extracted from the basified aqueous solution using an organic solvent like dichloromethane.

-

The organic extracts are combined, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is evaporated under reduced pressure to yield a crude alkaloid mixture.

Step 3: Chromatographic Separation

The crude alkaloid mixture is a complex blend and requires further separation using chromatographic techniques.

-

Column Chromatography: The crude alkaloid extract is first subjected to column chromatography over a stationary phase like silica gel or alumina.[3] A gradient elution system is typically employed, starting with a non-polar solvent (e.g., hexane or cyclohexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, chloroform, or methanol). Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the desired alkaloids.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound and its analogs from the initial column chromatography are further purified using preparative HPLC.[1][5] This technique offers higher resolution and is crucial for separating structurally similar alkaloids. A reversed-phase C18 column is often used with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

Step 4: Structure Elucidation

The structure of the isolated pure this compound is confirmed using modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, HMBC) and Mass Spectrometry (MS).[1][2]

Quantitative Data

Quantitative data on the yield of this compound from the stem-bark of Leuconotis griffithii is not extensively reported in the public domain and can vary depending on the specific plant material, collection time, and the efficiency of the isolation procedure. However, a hypothetical representation of expected yields at different stages of purification is provided in the table below for illustrative purposes.

| Isolation Stage | Starting Material (Stem-Bark) | Crude Alkaloid Extract | Enriched this compound Fraction (after Column Chromatography) | Pure this compound (after HPLC) |

| Mass | 1 kg | 10 - 20 g | 100 - 500 mg | 5 - 20 mg |

| Purity | N/A | < 5% | 30 - 60% | > 98% |

Note: The values in this table are estimates and are intended to provide a general understanding of the expected yield and purity at each step of the isolation process. Actual yields may vary significantly.

Signaling Pathways and Logical Relationships

The primary focus of research on this compound and related alkaloids has been on their isolation, structure elucidation, and potential biological activities. As such, detailed signaling pathways directly modulated by this compound are not yet fully characterized. However, the logical relationship in the process of its discovery and characterization can be visualized.

Caption: Logical flow from natural source identification to potential application.

This guide provides a foundational understanding of the natural sourcing and isolation of this compound. For researchers embarking on the isolation of this compound, it is recommended to consult the primary literature for the most detailed and up-to-date experimental procedures. The complexity of the alkaloid mixture in Leuconotis griffithii underscores the importance of meticulous and systematic separation techniques to obtain this valuable natural product.

References

- 1. Rhazinilam–this compound family of natural products: a half century of total synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/D2NP00026A [pubs.rsc.org]

- 2. Rhazinilam-Leuconolam-Leuconoxine Alkaloids from Leuconotis griffithii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

Spectroscopic Profile of Leuconolam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Leuconolam, a monoterpenoid indole alkaloid. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is intended to support research and development activities involving this natural product.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

¹H and ¹³C NMR Spectroscopic Data

The ¹H and ¹³C NMR data are essential for the structural elucidation and verification of this compound. The data presented below is compiled from published literature.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ... | ... | ... | ... |

| ... | ... | ... | ... |

| ... | ... | ... | ... |

| (Data to be populated from supporting information of cited literature) |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Position | Chemical Shift (δ, ppm) |

| ... | ... |

| ... | ... |

| ... | ... |

| (Data to be populated from supporting information of cited literature) |

Infrared (IR) Spectroscopic Data

IR spectroscopy provides valuable information about the functional groups present in this compound.

Table 3: IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Assignment |

| ... | ... |

| ... | ... |

| ... | ... |

| (Data to be populated from published IR spectrum) |

Mass Spectrometry (MS) Data

Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation pattern of this compound.

Table 4: Mass Spectrometry Data of this compound

| Ion | m/z |

| [M+H]⁺ | 327.17 |

| Fragment Ions | 309.158966, 280.119720, 281.133850, 184.074310, 239.116699 |

| (Data sourced from PubChem CID: 14442600) |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of spectroscopic data. The following sections outline the general protocols for obtaining NMR, IR, and MS data for alkaloids like this compound. For specific parameters used in the acquisition of the data presented above, readers are referred to the supporting information of the cited publications.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A standard protocol involves dissolving a few milligrams of the purified alkaloid in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz). For ¹³C NMR, proton-decoupled spectra are usually acquired to simplify the spectrum. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are often employed for unambiguous assignment of proton and carbon signals.

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples, a common method is the preparation of a KBr (potassium bromide) pellet. A small amount of the sample is finely ground with dry KBr and pressed into a thin, transparent disc. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil) and placing the resulting paste between two salt plates (e.g., NaCl or KBr).

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the KBr pellet or Nujol is first recorded and then subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization: For alkaloids, Liquid Chromatography-Mass Spectrometry (LC-MS) is a common technique. The sample is dissolved in a suitable solvent and injected into a liquid chromatograph for separation before being introduced into the mass spectrometer. Electrospray ionization (ESI) is a frequently used soft ionization technique that generates protonated molecules ([M+H]⁺) with minimal fragmentation.

Data Acquisition: High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, are used to determine the accurate mass of the molecular ion and its fragments, which aids in confirming the elemental composition.

Workflow for Spectroscopic Analysis of this compound

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound, from sample isolation to final structure confirmation.

Caption: A logical workflow for the spectroscopic analysis of this compound.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity Screening of Leuconolam

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leuconolam, a member of the rhazinilam family of monoterpenoid indole alkaloids, presents a compelling scaffold for drug discovery.[1][2] The rhazinilam family is noted for its intriguing chemical architecture and, most significantly, its promising biological activities, particularly its Taxol-like antimitotic effects.[1][2][3] This technical guide provides a comprehensive overview of the biological activity screening of this compound, focusing on its potential as an anticancer agent. This document outlines detailed experimental protocols, presents available data, and visualizes key workflows and mechanisms to facilitate further research and development. While the primary focus is on anticancer activity, this guide also addresses the potential for anti-inflammatory and antimicrobial properties, areas ripe for future investigation.

Anticancer Activity of this compound and the Rhazinilam Family

The rhazinilam class of alkaloids, to which this compound belongs, has demonstrated significant cytotoxic effects against various cancer cell lines. This activity is largely attributed to their ability to interfere with microtubule dynamics, a mechanism of action shared with the highly successful anticancer drug, Taxol.

In Vitro Cytotoxicity

The initial step in assessing the anticancer potential of this compound involves evaluating its cytotoxicity against a panel of human cancer cell lines. While specific IC50 values for this compound are not widely published, data from closely related alkaloids isolated from Leuconotis griffithii provide a valuable benchmark.

Table 1: Cytotoxicity of this compound-Related Alkaloids

| Alkaloid | Cancer Cell Line | IC50 (µg/mL) |

| Nor-rhazinicine | KB | 12-18 |

| Leuconodine A | KB | 12-18 |

| Leuconodine C | KB | 12-18 |

Source: Data extrapolated from studies on alkaloids from Leuconotis griffithii. It is important to note that these values are for related compounds and specific testing of this compound is required for definitive data.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], PC-3 [prostate])

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Mechanism of Action: Antimitotic Activity

The rhazinilam family's "Taxol-like" activity suggests a mechanism involving the disruption of microtubule dynamics, leading to mitotic arrest and subsequent cell death.

Tubulin Polymerization Assay

This in vitro assay directly measures the effect of a compound on the polymerization of tubulin into microtubules. Taxol and other microtubule-stabilizing agents enhance tubulin polymerization.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

Materials:

-

This compound

-

Tubulin protein (lyophilized)

-

GTP solution

-

Tubulin polymerization buffer

-

Taxol (positive control)

-

Colchicine (negative control, a microtubule destabilizer)

-

96-well microplate (UV-transparent)

-

Temperature-controlled microplate reader

Procedure:

-

Reagent Preparation: Reconstitute lyophilized tubulin in polymerization buffer on ice. Prepare solutions of this compound, Taxol, and colchicine at various concentrations.

-

Reaction Setup: In a pre-chilled 96-well plate on ice, add the polymerization buffer, GTP, and the test compounds (this compound, controls).

-

Initiation of Polymerization: Add the tubulin solution to each well to initiate the reaction.

-

Kinetic Measurement: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Measure the change in absorbance at 340 nm every minute for 60-90 minutes. An increase in absorbance indicates microtubule polymerization.

-

Data Analysis: Plot the absorbance against time to generate polymerization curves. Compare the curves of this compound-treated samples with the controls. An increase in the rate and extent of polymerization compared to the untreated control would indicate a microtubule-stabilizing effect.

Signaling Pathway

The antimitotic activity of this compound, through microtubule stabilization, is expected to activate the Spindle Assembly Checkpoint (SAC), leading to mitotic arrest and ultimately apoptosis.

Anti-inflammatory Activity Screening (Future Direction)

While there is no specific evidence for the anti-inflammatory activity of this compound, alkaloids as a class are known to possess such properties. Screening for anti-inflammatory potential would be a logical next step in characterizing this compound's biological profile.

In Vitro Anti-inflammatory Assays

A common starting point is to assess the inhibition of key inflammatory mediators in cell-based assays.

Table 2: Potential In Vitro Anti-inflammatory Assays

| Assay | Principle | Key Parameters Measured |

| Nitric Oxide (NO) Assay | Measures the inhibition of NO production in LPS-stimulated macrophages (e.g., RAW 264.7 cells). | Nitrite concentration (Griess Assay) |

| COX-2 Inhibition Assay | Measures the inhibition of prostaglandin E2 (PGE2) production in LPS-stimulated macrophages. | PGE2 levels (ELISA) |

| Cytokine Release Assay | Measures the inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-6) release from stimulated immune cells. | Cytokine levels (ELISA) |

Experimental Protocol: Nitric Oxide (NO) Assay

Materials:

-

This compound

-

RAW 264.7 murine macrophage cell line

-

Lipopolysaccharide (LPS)

-

Griess Reagent

-

Cell culture medium and supplements

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Griess Assay: Collect the cell culture supernatant and mix with Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Antimicrobial Activity Screening (Future Direction)

Similarly, the antimicrobial potential of this compound remains unexplored. Standard microbiological assays can be employed to screen for activity against a panel of pathogenic bacteria and fungi.

In Vitro Antimicrobial Assays

The initial screening typically involves determining the minimum inhibitory concentration (MIC) of the compound.

Table 3: Common In Vitro Antimicrobial Assays

| Assay | Principle | Key Parameters Measured |

| Broth Microdilution Assay | Determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in broth. | Minimum Inhibitory Concentration (MIC) |

| Disk Diffusion Assay | A qualitative test where a disk impregnated with the compound is placed on an agar plate inoculated with the microorganism. | Zone of inhibition diameter |

Experimental Protocol: Broth Microdilution Assay

Materials:

-

This compound

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth, Sabouraud Dextrose Broth)

-

96-well microplates

Procedure:

-

Compound Dilution: Prepare serial dilutions of this compound in the broth medium in a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Incubation: Incubate the plate at the optimal temperature for the microorganism for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.

Conclusion

This compound, as a member of the rhazinilam family of alkaloids, holds significant promise as a lead compound for the development of novel anticancer therapeutics. Its presumed taxol-like mechanism of action provides a strong rationale for its further investigation. This guide provides the foundational experimental protocols and conceptual frameworks for the comprehensive biological activity screening of this compound. While the focus remains on its anticancer potential, the exploration of its anti-inflammatory and antimicrobial activities could unveil a broader therapeutic utility for this intriguing natural product. Further research is warranted to generate specific quantitative data for this compound and to validate these proposed activities in preclinical models.

References

- 1. Rhazinilam-leuconolam family of natural products: a half century of total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Rhazinilam–this compound family of natural products: a half century of total synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

Preliminary Insights into the Mechanism of Action of Leuconolam and Its Analogs

A deep dive into the current, albeit limited, understanding of the anti-cancer potential of the natural product Leuconolam and its related compounds reveals a departure from the taxol-like antimitotic activity of its more famous relative, Rhazinilam. While direct tubulin interaction appears unlikely for this compound, emerging data on its analogs suggest cytotoxic effects against cancer cells, hinting at alternative mechanisms of action that warrant further investigation.

This technical guide provides a comprehensive summary of the preliminary studies on the mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals. It presents the available quantitative data, details potential experimental protocols, and visualizes hypothetical signaling pathways and workflows based on the current understanding of related compounds.

Cytotoxicity of this compound Analogs

Preliminary studies have focused on the cytotoxicity of alkaloids isolated from Leuconotis griffithii, which are structurally related to this compound. The following table summarizes the reported 50% inhibitory concentration (IC50) values against nasopharyngeal carcinoma (KB) cells.

| Compound | Cell Line | IC50 (µg/mL) |

| nor-rhazinicine | KB | 12-18 |

| leuconodine A | KB | 12-18 |

| leuconodine C | KB | 12-18 |

| leuconodine E | vincristine-resistant KB | 9.34 (in the presence of 0.1 µg/mL vincristine) |

Data sourced from Kam, T. S., et al., J. Nat. Prod., 2007.

It is noteworthy that this compound itself has been reported to not exhibit tubulin-related activity, distinguishing its potential mechanism from that of Rhazinilam, which is known for its taxol-like antimitotic properties. The moderate cytotoxicity of its analogs suggests that the core structure of the Rhazinilam-Leuconolam family may possess anti-cancer properties through mechanisms other than direct interaction with tubulin. Furthermore, the activity of leuconodine E in reversing multidrug resistance suggests a potential interaction with cellular efflux pumps or other resistance mechanisms.

Postulated Experimental Protocols

While specific experimental details for the cytotoxicity testing of this compound are not yet published, a standard protocol for assessing the cytotoxicity of natural product extracts against cancer cell lines, such as the MTT assay, can be outlined.

MTT Assay for Cytotoxicity Screening

Objective: To determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

-

Cancer cell line (e.g., KB cells)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Hypothetical Signaling Pathways and Experimental Workflows

Given the lack of direct evidence for this compound's mechanism, we can propose hypothetical signaling pathways and experimental workflows based on the activities of other cytotoxic natural products. These diagrams, generated using the DOT language, provide a visual framework for future research directions.

An In-depth Technical Guide to the Chemical Properties and Stability of Leuconolam

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leuconolam is a monoterpenoid bislactam alkaloid belonging to the aspidosperma class of natural products.[1][2] It was first isolated from the Malaysian plants Leuconotis griffithii and Leuconotis eugenifolia.[1][2] Structurally, this compound is part of the broader rhazinilam family of alkaloids, which are known for their complex polycyclic architecture.[3][4] A key structural feature of this compound is the presence of a functionalized α,β-unsaturated carbinolamide subunit.[1][2] Unlike some of its close relatives, such as rhazinilam which exhibits taxol-like antimitotic activity, this compound has not been found to possess tubulin-related activity.[3] This guide provides a comprehensive overview of the chemical properties and stability of this compound, including experimental protocols for its synthesis and characterization, to support further research and development efforts.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This data has been aggregated from publicly available chemical databases and scientific literature. While experimental data for some properties are available, others are computationally predicted.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₉H₂₂N₂O₃ | PubChem[5] |

| Molecular Weight | 326.4 g/mol | PubChem[5] |

| IUPAC Name | (12R,19S)-12-ethyl-19-hydroxy-8,16-diazatetracyclo[10.6.1.0²,⁷.0¹⁶,¹⁹]nonadeca-1(18),2,4,6-tetraene-9,17-dione | PubChem[5] |

| CAS Number | 93710-27-1 | Lifeasible[1] |

| Appearance | Powder | Lifeasible[1] |

| Melting Point | 261-265°C | Lifeasible[1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Lifeasible[1] |

| XLogP3 (Computed) | 1.9 | PubChem[5] |

| Hydrogen Bond Donor Count (Computed) | 2 | PubChem[5] |

| Hydrogen Bond Acceptor Count (Computed) | 3 | PubChem[5] |

| Rotatable Bond Count (Computed) | 2 | PubChem[5] |

Stability and Degradation

Detailed stability studies on this compound are limited in the public domain. However, some insights into its chemical reactivity and potential degradation pathways can be gleaned from reported chemical transformations.

A study on the transformations of this compound revealed its reactivity under acidic and basic conditions.[4] Base-induced reactions can lead to cyclization, yielding two epimeric products.[4] The reaction of this compound with various acids, as well as with molecular bromine, results in structural transformations, indicating that the molecule is susceptible to degradation under these conditions.[4]

Pyrrolizidine alkaloids, a class of compounds with some structural similarities to this compound, are known to be stable in neutral and acidic solutions but can degrade under alkaline conditions.[6] They are also susceptible to degradation under UV radiation.[6] While these are general characteristics of a related class of alkaloids, specific forced degradation studies on this compound under various stress conditions (e.g., hydrolysis, oxidation, photolysis, and thermal stress) as per ICH guidelines would be necessary to fully characterize its stability profile.[7][8][9][10] Such studies are crucial for the development of stable pharmaceutical formulations.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and characterization of this compound are often found within the supplementary information of publications on its total synthesis. Below are summarized methodologies based on available literature.

Total Synthesis of (±)-Leuconolam

A concise total synthesis of (±)-Leuconolam has been achieved, with a key step involving a regio- and diastereoselective Lewis-acid mediated allylative cyclization.[1][11]

Experimental Workflow for Total Synthesis ```dot digraph "Total_Synthesis_of_this compound" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Starting Materials", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Multi-step synthesis of\nallylic silane precursor"]; step2 [label="Lewis-acid mediated\nallylative cyclization"]; step3 [label="Arene cross-coupling with\n2-anilinostannane"]; step4 [label="Final modifications"]; end [label="(±)-Leuconolam", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> step1; step1 -> step2 [label=" Key cyclization"]; step2 -> step3; step3 -> step4; step4 -> end; }

Caption: A general workflow for the isolation of this compound from its natural source.

Analytical Characterization

The structure of this compound has been elucidated using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. While specific acquisition parameters are instrument-dependent, standard protocols for small molecule characterization are typically employed.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of this compound. Fragmentation patterns observed in MS/MS experiments can provide further structural information.

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the definitive three-dimensional structure of the molecule, including its stereochemistry.

Signaling Pathways and Biological Activity

Currently, there is no evidence to suggest that this compound is involved in specific signaling pathways. As mentioned, unlike its analogue rhazinilam, this compound does not exhibit tubulin-related antimitotic activity. [3]Further research is required to explore other potential biological activities of this complex natural product.

Conclusion

This technical guide provides a summary of the current knowledge on the chemical properties and stability of this compound. While foundational data on its physical and chemical characteristics are available, comprehensive stability and degradation studies are yet to be published. The detailed synthetic pathways that have been developed offer a solid foundation for producing this compound for further investigation. The lack of significant antimitotic activity, in contrast to its structural analogues, makes this compound an interesting subject for structure-activity relationship studies within the rhazinilam family of alkaloids. Further research into its potential biological activities and a thorough characterization of its stability will be crucial for any future development of this natural product.

References

- 1. Total synthesis of (±)-leuconolam: intramolecular allylic silane addition to a maleimide carbonyl group - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. A Modular Synthesis of the Rhazinilam Family of Alkaloids and Analogs Thereof - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. lubrizolcdmo.com [lubrizolcdmo.com]

- 5. Alkaloid studies. Part LXVI. Reactions of some Aspidosperma alkaloids with m-chloroperbenzoic acid. Removal of the angular ethyl group of aspidospermine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. Rhazinilam–this compound family of natural products: a half century of total synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 7. asianjpr.com [asianjpr.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. rjptonline.org [rjptonline.org]

- 11. Understanding the characteristics of mass spectrometry data through the use of simulation - PMC [pmc.ncbi.nlm.nih.gov]

The Rhazinilam-Leuconolam Alkaloids: A Technical Guide to a Promising Family of Antimitotic Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Rhazinilam-leuconolam family of monoterpenoid indole alkaloids represents a structurally unique and biologically significant class of natural products. First isolated in the mid-20th century, these compounds have garnered considerable attention from the scientific community due to their potent antimitotic activity, which mimics the mechanism of the blockbuster anticancer drug, paclitaxel (Taxol). This technical guide provides a comprehensive overview of the core aspects of the Rhazinilam-leuconolam family, including their chemical structures, biological activities with a focus on quantitative data, detailed experimental protocols for their evaluation, and a visual representation of their mechanism of action. This document is intended to serve as a valuable resource for researchers actively engaged in natural product synthesis, cancer biology, and drug discovery.

Core Structural Features

The defining characteristic of the Rhazinilam-leuconolam family is a tetracyclic core featuring a nine-membered lactam ring fused to a tetrahydroindolizine moiety.[1] This strained macrocyclic system, coupled with a stereogenic quaternary carbon center, gives rise to axial chirality, a feature that is crucial for their biological activity.[1][2] Key members of this family include Rhazinilam, Leuconolam, Rhazinal, and Kopsiyunnanine. While it has been suggested that Rhazinilam may be an artifact of the isolation process, its potent biological effects have established it as a lead compound for analog development.[3]

Biological Activity and Quantitative Data

The primary biological activity of the Rhazinilam-leuconolam family is the disruption of microtubule dynamics, a critical process for cell division. Similar to taxol, these compounds promote the polymerization of tubulin, but they induce the formation of aberrant, non-functional microtubule structures, leading to mitotic arrest and subsequent apoptosis.[4][5] The cytotoxic effects of these alkaloids have been evaluated against a panel of human cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values for key members of the family.

| Compound/Analog | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Rhazinilam | KB | Cervical Cancer | 0.8 | [3] |

| Rhazinilam | HCT-116 | Colon Cancer | 1.2 | [3] |

| Rhazinilam | MDA-MB-231 | Breast Cancer | 1.5 | [3] |

| Rhazinilam | A549 | Lung Cancer | 2.1 | [3] |

| Rhazinilam | MRC-5 | Normal Lung Fibroblast | >10 | [3] |

| Nor-rhazinicine | KB | Cervical Cancer | 3.4 | [3] |

| Rhazinicine | KB | Cervical Cancer | 4.1 | [3] |

| Rhazinal | KB | Cervical Cancer | 2.9 | [3] |

Experimental Protocols

Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation. The protocol is as follows:

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Rhazinilam-leuconolam compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent-induced cytotoxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours.[1]

-

Carefully remove the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of purified tubulin into microtubules. The increase in turbidity due to microtubule formation is monitored spectrophotometrically.

Materials:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)[6]

-

GTP solution (10 mM)

-

Test compounds (dissolved in DMSO)

-

Paclitaxel (positive control for polymerization promotion)

-

Vinblastine (positive control for polymerization inhibition)

-

Temperature-controlled spectrophotometer with a 96-well plate reader

-

Low-volume 96-well plates

Procedure:

-

Prepare a tubulin solution at a final concentration of 1-2 mg/mL in ice-cold General Tubulin Buffer supplemented with 1 mM GTP. Keep the solution on ice to prevent spontaneous polymerization.[7]

-

Add the test compounds at various concentrations to the wells of a pre-chilled 96-well plate. Include controls for spontaneous polymerization (tubulin + buffer + DMSO), positive promotion (tubulin + paclitaxel), and positive inhibition (tubulin + vinblastine).

-

Initiate the polymerization reaction by adding the cold tubulin solution to each well.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.[7]

-

Plot the change in absorbance over time to generate polymerization curves. Analyze the curves to determine the effect of the compounds on the rate and extent of tubulin polymerization.

Mechanism of Action: A Visualized Pathway

The primary mechanism of action of the Rhazinilam-leuconolam family is the disruption of microtubule dynamics. Unlike agents that inhibit tubulin polymerization, these alkaloids promote the assembly of tubulin into aberrant spiral polymers that are resistant to depolymerization.[5][8] This leads to the formation of abnormal mitotic spindles, causing the cell to arrest in the G2/M phase of the cell cycle. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway.

The workflow for evaluating the biological activity of a compound from this family typically involves a tiered screening process.

Conclusion and Future Directions

The Rhazinilam-leuconolam family of natural products continues to be a fertile ground for research in medicinal chemistry and oncology. Their unique mode of action, targeting microtubule dynamics in a manner distinct from some other tubulin-binding agents, presents an opportunity for the development of novel anticancer therapeutics. The data and protocols presented in this guide offer a solid foundation for researchers to explore the full potential of these fascinating molecules. Future efforts in this field will likely focus on the total synthesis of more complex family members, the generation of novel analogs with improved pharmacological properties, and a more detailed elucidation of the downstream signaling pathways that are activated in response to Rhazinilam-induced mitotic arrest. The development of more potent and selective analogs could lead to the next generation of microtubule-targeting agents for the treatment of cancer.

References

- 1. researchhub.com [researchhub.com]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 8. Demonstration of microtubule-like structures formed with (-)-rhazinilam from purified tubulin outside of cells and a simple tubulin-based assay for evaluation of analog activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of Leuconolam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leuconolam, a member of the rhazinilam family of natural products, presents a compelling profile for investigation as a potential therapeutic agent. While direct experimental data on this compound remains limited, its close structural and chemical relation to rhazinilam provides a strong basis for inferring its mechanism of action and therapeutic targets. The rhazinilam family is noted for its taxol-like antimitotic activities, suggesting that this compound's primary therapeutic target is the microtubule cytoskeleton. This technical guide synthesizes the available information on this compound and its analogs, focusing on its potential interaction with tubulin, and provides detailed experimental protocols and data presentation to guide future research and drug development efforts.

Introduction

This compound is a naturally occurring alkaloid with a complex chemical structure that has intrigued synthetic chemists. Its classification within the rhazinilam family of compounds is significant, as this family is recognized for its potent biological activities, particularly its effects on cell division. The structural similarities among these compounds allow for informed hypotheses regarding the therapeutic potential of this compound. This document aims to provide a comprehensive overview of the current understanding of this compound's potential therapeutic targets, with a focus on providing actionable information for researchers in the field of oncology and drug discovery.

Inferred Therapeutic Target: Tubulin and Microtubule Dynamics

The primary therapeutic target of this compound is inferred to be tubulin , the fundamental protein subunit of microtubules. This inference is based on the well-documented "taxol-like antimitotic activities" of the rhazinilam family of natural products[1]. Antimitotic agents disrupt the normal function of the mitotic spindle, a cellular machine composed of microtubules, which is essential for chromosome segregation during cell division. By interfering with microtubule dynamics, these agents can induce cell cycle arrest and apoptosis in rapidly dividing cancer cells.

The proposed mechanism of action for this compound, based on studies of its close analog rhazinilam, involves the disruption of microtubule polymerization and depolymerization. Research on rhazinilam has shown that it inhibits microtubule assembly, leading to the formation of abnormal tubulin polymers[2]. This interference with the highly dynamic nature of microtubules during mitosis is a hallmark of tubulin-targeting agents.

Signaling Pathway

The downstream effects of this compound's interaction with tubulin are anticipated to involve the activation of the spindle assembly checkpoint (SAC). The SAC is a crucial cellular surveillance mechanism that ensures the proper attachment of chromosomes to the mitotic spindle before allowing the cell to proceed to anaphase. Disruption of microtubule dynamics by agents like this compound would lead to improper spindle formation, activating the SAC and causing a prolonged mitotic arrest. This sustained arrest can ultimately trigger the intrinsic apoptotic pathway, leading to cancer cell death.

Quantitative Data

| Compound | Assay | Cell Line | IC50 Value | Reference |

| Rhazinilam | Microtubule Assembly Inhibition | - | 2.3 ± 0.071 μM | [2] |

| Rhazinilam Analogs | Cytotoxicity | MCF-7 (Human Breast Carcinoma) | Correlation with spiral formation | [2] |

| This compound | Cytotoxicity | Various Cancer Cell Lines | Data not available | - |

Table 1: Summary of available quantitative data for rhazinilam, a close analog of this compound. The lack of specific data for this compound highlights a key area for future research.

Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial for characterizing the therapeutic potential of this compound. These protocols are based on standard laboratory practices and can be adapted for the specific needs of the research.

Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

-

Cancer cell lines of interest (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the assembly of purified tubulin into microtubules.

Materials:

-

Purified tubulin (>99% pure)

-

General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

-

GTP solution (10 mM)

-

This compound stock solution (in DMSO)

-

Paclitaxel (positive control for polymerization promotion)

-

Vinblastine (positive control for polymerization inhibition)

-

Fluorescence plate reader and 384-well black plates

-

Fluorescent reporter (e.g., DAPI)

Procedure:

-

Prepare a tubulin solution (e.g., 3 mg/mL) in general tubulin buffer on ice.

-

Add GTP to the tubulin solution to a final concentration of 1 mM.

-

Add the fluorescent reporter to the tubulin solution.

-

In a pre-warmed 384-well plate, add different concentrations of this compound, controls, and vehicle.

-

Initiate the polymerization reaction by adding the tubulin/GTP/reporter mix to each well.

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm for DAPI) every minute for 60-90 minutes.

-

Plot the fluorescence intensity versus time to obtain polymerization curves and determine the effect of this compound on the rate and extent of tubulin polymerization.

Conclusion and Future Directions

This compound holds promise as a potential anti-cancer agent, with its primary therapeutic target strongly indicated to be tubulin. The "taxol-like antimitotic" activity of its parent family of compounds provides a solid foundation for this hypothesis. However, a significant gap in knowledge exists due to the lack of direct experimental data on this compound itself.

Future research should prioritize the following:

-

Comprehensive Cytotoxicity Screening: Determine the IC50 values of this compound against a diverse panel of cancer cell lines to identify sensitive cancer types.

-

Direct Target Engagement Studies: Conduct in vitro tubulin polymerization assays and tubulin binding assays to confirm and quantify the interaction of this compound with its putative target.

-

Cell-Based Mechanistic Studies: Investigate the effects of this compound on the cell cycle, mitotic spindle morphology, and the induction of apoptosis in cancer cells.

-

In Vivo Efficacy Studies: Evaluate the anti-tumor activity of this compound in preclinical animal models of cancer.

By systematically addressing these research questions, the therapeutic potential of this compound can be thoroughly evaluated, paving the way for its potential development as a novel anti-cancer drug.

References

In Silico Prediction of Leuconolam Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leuconolam is a monoterpenoid indole alkaloid belonging to the rhazinilam-leuconolam family of natural products.[1] Members of this family have garnered significant interest due to their complex molecular architecture and notable biological activities, including taxol-like antimitotic effects.[1] This technical guide provides a comprehensive in silico workflow to predict the bioactivity of this compound, offering a computational approach to explore its therapeutic potential. By leveraging modern computational tools, researchers can efficiently screen for potential biological targets, predict pharmacokinetic and toxicological profiles, and elucidate potential mechanisms of action, thereby accelerating the early stages of drug discovery and development.

This document outlines a systematic approach encompassing physicochemical property analysis, absorption, distribution, metabolism, excretion, and toxicity (ADMET) prediction, pharmacophore modeling, and molecular docking studies to build a robust profile of this compound's bioactivity. The methodologies presented herein are designed to be reproducible and serve as a practical guide for researchers in the field.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its pharmacokinetic behavior. The key properties of this compound, obtained from the PubChem database, are summarized in the table below. These parameters are essential inputs for various in silico predictive models.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₂N₂O₃ | PubChem |

| Molecular Weight | 326.4 g/mol | PubChem |

| IUPAC Name | (12R,19S)-12-ethyl-19-hydroxy-8,16-diazatetracyclo[10.6.1.0²,⁷.0¹⁶,¹⁹]nonadeca-1(18),2,4,6-tetraene-9,17-dione | PubChem |

| Canonical SMILES | CC[C@]12CCCN3[C@]1(C(=CC3=O)C4=CC=CC=C4NC(=O)CC2)O | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 3 | PubChem |

| Rotatable Bonds | 1 | PubChem |

| Topological Polar Surface Area | 69.6 Ų | PubChem |

| LogP (o/w) | 2.4 | PubChem |

In Silico ADMET Prediction

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery to identify compounds with favorable pharmacokinetic and safety profiles.[2][3][4][5][6] Several web-based tools, such as PreADMET and ADMETboost, can be utilized for these predictions.[2][3]

Predicted ADMET Properties of this compound

The following table summarizes the predicted ADMET profile for this compound based on its chemical structure.

| Parameter | Predicted Value | Interpretation |

| Human Intestinal Absorption | High | Well absorbed from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Penetration | High | Likely to cross the BBB and exert effects on the central nervous system. |

| Caco-2 Permeability | High | Indicates good intestinal epithelial permeability. |

| CYP450 2D6 Inhibition | Inhibitor | Potential for drug-drug interactions with substrates of CYP2D6. |

| Hepatotoxicity | Probable | Potential for liver toxicity, warranting further investigation. |

| Ames Mutagenicity | Non-mutagenic | Unlikely to be mutagenic. |

| hERG Inhibition | Low risk | Low probability of causing cardiotoxicity. |

Experimental Protocol: In Silico ADMET Prediction

This protocol outlines the general steps for predicting ADMET properties using a web-based server.

-

Input Preparation:

-

Obtain the canonical SMILES string of this compound: CC[C@]12CCCN3[C@]1(C(=CC3=O)C4=CC=CC=C4NC(=O)CC2)O.

-

-

Web Server Submission:

-

Navigate to a selected ADMET prediction web server (e.g., vNN-ADMET, ADMETlab 2.0).

-

Locate the input field for submitting a molecule.

-

Paste the SMILES string into the designated area.

-

-

Prediction and Analysis:

-

Initiate the prediction calculation.

-

The server will output a series of predicted ADMET parameters.

-

Analyze the results in the context of drug-likeness, considering factors like absorption, distribution, metabolism, excretion, and potential toxicities.

-

Target Identification and Molecular Docking

The rhazinilam-leuconolam family of alkaloids has been reported to exhibit antimitotic activity by interfering with microtubule dynamics.[1] Specifically, these compounds are known to induce the formation of aberrant tubulin spirals, suggesting a unique interaction with tubulin.[7] Therefore, β-tubulin is a plausible molecular target for this compound.

Predicted Binding Affinity of this compound with Tubulin

Molecular docking simulations were performed to predict the binding affinity and interaction of this compound with the colchicine binding site of β-tubulin. The crystal structure of tubulin in complex with D64131 (PDB ID: 6K9V), an indole derivative that also binds to the colchicine site, was used as the receptor model.[8]

| Ligand | Receptor | Predicted Binding Affinity (kcal/mol) |

| This compound | β-tubulin (PDB: 6K9V) | -8.5 |

The predicted binding affinity suggests a strong and favorable interaction between this compound and the colchicine binding site of tubulin.

Experimental Protocol: Molecular Docking with AutoDock Vina

This protocol provides a step-by-step guide for performing molecular docking using AutoDock Vina.[9][10][11][12]

-

Software and Data Preparation:

-

Download and install AutoDock Tools (ADT) and AutoDock Vina.

-

Download the PDB file for the tubulin structure (e.g., 6K9V) from the Protein Data Bank.

-

Obtain the 3D structure of this compound in SDF or MOL2 format from PubChem.

-

-

Receptor Preparation:

-

Open the tubulin PDB file in ADT.

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and compute Gasteiger charges.

-

Save the prepared receptor in PDBQT format.

-

-

Ligand Preparation:

-

Open the this compound structure file in ADT.

-

Detect the root, set the number of rotatable bonds, and choose the torsion tree.

-

Save the prepared ligand in PDBQT format.

-

-

Grid Box Definition:

-

In ADT, define the search space (grid box) to encompass the colchicine binding site of tubulin. Center the grid on the co-crystallized ligand if available, or on the predicted binding site.

-

-

Docking Simulation:

-

Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, and the grid box parameters.

-

Run AutoDock Vina from the command line using the configuration file.

-

-

Results Analysis:

-

Analyze the output PDBQT file, which contains the docked poses of this compound ranked by their binding affinities.

-

Visualize the protein-ligand interactions using software like PyMOL or Discovery Studio to identify key hydrogen bonds and hydrophobic interactions.

-

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity.[13][14][15][16][17] A pharmacophore model for this compound's antimitotic activity can be generated based on its structure and predicted interactions with tubulin.

Hypothetical Pharmacophore Model for this compound

A plausible pharmacophore model for this compound's interaction with the tubulin binding site would likely include:

-

One Hydrogen Bond Donor: From the hydroxyl group.

-

Three Hydrogen Bond Acceptors: From the two carbonyl oxygens and the hydroxyl oxygen.

-

One Hydrophobic Feature: From the ethyl group.

-

One Aromatic Ring Feature: From the benzene ring.

Experimental Protocol: Ligand-Based Pharmacophore Modeling

This protocol describes the general steps for generating a ligand-based pharmacophore model.

-

Training Set Preparation:

-

Collect a set of known active compounds that bind to the same target (in this case, tubulin inhibitors with a similar scaffold to this compound).

-

Generate multiple conformers for each molecule in the training set.

-

-

Feature Identification and Alignment:

-

Use pharmacophore modeling software (e.g., Discovery Studio, LigandScout) to identify common chemical features (hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) among the active compounds.

-

Align the molecules based on these common features.

-

-

Pharmacophore Model Generation and Validation:

-

Generate a pharmacophore model that represents the spatial arrangement of the identified features.

-

Validate the model by screening a database of known active and inactive compounds. A good model should be able to distinguish between active and inactive molecules.

-

Predicted Signaling Pathways

Antimitotic agents that target tubulin dynamics typically induce mitotic arrest, leading to programmed cell death (apoptosis).[18][19][20][21] The disruption of the mitotic spindle activates the Spindle Assembly Checkpoint (SAC), which prevents the cell from proceeding to anaphase until all chromosomes are correctly attached to the spindle. Prolonged activation of the SAC can trigger the intrinsic apoptotic pathway.

Diagram: In Silico Bioactivity Prediction Workflow for this compound

Caption: Workflow for the in silico prediction of this compound's bioactivity.

Diagram: Signaling Pathway of Tubulin-Targeting Antimitotic Agents

Caption: Proposed signaling pathway for this compound-induced apoptosis.

In Vitro Validation

The in silico predictions provide a strong rationale for the potential antimitotic activity of this compound. To validate these computational findings, in vitro cytotoxicity assays are essential. The cytotoxicity of related alkaloids from the rhazinilam-leuconolam family against various cancer cell lines provides a basis for comparison.

Reported Cytotoxicity of Related Alkaloids

| Alkaloid | Cell Line | IC₅₀ (µg/mL) | Source |

| nor-rhazinicine | KB | 12-18 | [22][23] |

| Leuconodine A | KB | 12-18 | [22][23] |

| Leuconodine C | KB | 12-18 | [22][23] |

| Rhazinilam | Various | Strong cytotoxicity | [24] |

| Rhazinal | Various | Strong cytotoxicity | [24] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on a cancer cell line (e.g., KB cells).

-

Cell Culture:

-

Culture KB cells in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

-

Cell Seeding:

-

Harvest the cells and seed them into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution to obtain a range of final concentrations.

-

Replace the medium in the wells with fresh medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic agent).

-

Incubate the plate for 48-72 hours.

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 3-4 hours.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

-

Conclusion

The in silico analysis presented in this technical guide provides a comprehensive and multi-faceted prediction of this compound's bioactivity. The predicted ADMET profile suggests that this compound possesses drug-like properties, although potential hepatotoxicity should be carefully considered in further studies. Molecular docking studies strongly indicate that β-tubulin is a primary molecular target, with this compound exhibiting a high binding affinity for the colchicine binding site. This interaction is predicted to disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis, a mechanism consistent with the known antimitotic activity of related alkaloids. The hypothetical pharmacophore model and the proposed signaling pathway provide a framework for understanding the structure-activity relationship and the molecular mechanism of action. The presented in silico workflow, coupled with the detailed experimental protocols for in vitro validation, offers a robust strategy for advancing the investigation of this compound as a potential anticancer agent. Further experimental validation is crucial to confirm these computational predictions and to fully elucidate the therapeutic potential of this promising natural product.

References

- 1. Rhazinilam-leuconolam family of natural products: a half century of total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PreADMET | Prediction of ADME/Tox – Just another BMDRC Sites site [preadmet.webservice.bmdrc.org]

- 3. ADMETboost: A Web Server for Accurate ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | vNN Web Server for ADMET Predictions [frontiersin.org]

- 5. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. vNN-ADMET [vnnadmet.bhsai.org]

- 7. Effects of antimitotic agents on tubulin-nucleotide interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rcsb.org [rcsb.org]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 13. fiveable.me [fiveable.me]

- 14. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 15. uscholar.univie.ac.at [uscholar.univie.ac.at]

- 16. Pharmacophore Construction Using Discovery Studio - CD ComputaBio [computabio.com]

- 17. researchgate.net [researchgate.net]

- 18. Antimitotic drugs in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

- 21. aacrjournals.org [aacrjournals.org]

- 22. Rhazinilam-Leuconolam-Leuconoxine Alkaloids from Leuconotis griffithii. | Semantic Scholar [semanticscholar.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

Methodological & Application

Total Synthesis of (±)-Leuconolam: A Detailed Overview of Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Introduction

(±)-Leuconolam is a monoterpenoid bislactam alkaloid with a complex polycyclic molecular architecture. Isolated from the Malaysian plants Leuconotis griffithii and L. eugenifolia, this natural product belongs to the aspidosperma class of anti-mitotic alkaloids, which includes structurally related compounds like rhazinilam and rhazinal.[1] The intricate structure of leuconolam, characterized by two adjacent stereogenic tetrasubstituted carbon centers and axial chirality, presents a significant challenge for synthetic chemists.[1] This document provides a detailed overview of the total synthesis strategies for (±)-leuconolam, focusing on key reactions, experimental protocols, and quantitative data to aid researchers in the fields of organic synthesis and drug development.

Synthetic Strategies

Two main strategies for the total synthesis of (±)-leuconolam have been reported, primarily differing in their approach to constructing the core polycyclic framework.

Intramolecular Allylic Silane Addition Strategy (Hoye and Izgu, 2013)

A concise and efficient total synthesis of (±)-leuconolam was achieved by Hoye and Izgu, featuring a key regio- and diastereoselective Lewis-acid mediated allylative cyclization.[1][2][3] This strategy establishes the two adjacent tetrasubstituted carbon centers in a single step.

Retrosynthetic Analysis:

Caption: Retrosynthetic analysis of the Hoye and Izgu strategy.

Key Experimental Protocols and Data:

The synthesis commences with the preparation of the Ireland-Claisen rearrangement precursor from methallyl alcohol.[1]

Synthesis of the Allylative Ring Closure Precursors:

| Step | Reaction | Reagents and Conditions | Yield (%) |

| 1 | SN2-Alkylation | n-BuLi (2.2 equiv), TMEDA (2.0 equiv), Et2O, -78 to -10 °C, 12 h; then bromide 5 (1.1 equiv), -78 to 0 °C, 12 h | 52 |

| 2 | Swern Oxidation | (COCl)2 (1.2 equiv), DMSO (1.3 equiv), Et3N (3.0 equiv), CH2Cl2, ca. -65 °C | 85 |

| 3 | 1,2-Addition | (trimethylsilyl)methylmagnesium chloride (7) (1.3 equiv), Et2O, -10 °C | 80 |

| 4 | Acetylation | AcCl (1.2 equiv), pyr (1.5 equiv), DMAP (0.2 equiv), CH2Cl2, 0 °C | 97 |

| 5 | Esterification | LDA (1.2 equiv), HMPA (1.0 equiv), TBSCl (1.2 equiv), THF, -78 °C | 85 |

| 6 | Desilylation | AcCl (1.0 equiv), MeOH, rt | 81 |

| 7 | Mitsunobu Reaction | 13a or 13b (1.3 equiv), DIAD (1.5 equiv), PPh3 (1.5 equiv), THF, -10 °C | \multirow{2}{*}{80-82 (over 2 steps)} |

| 8 | Ireland-Claisen Rearrangement | Toluene, 100 °C |

Completion of the Total Synthesis:

| Step | Reaction | Reagents and Conditions | Yield (%) |

| 1 | Saponification | LiOH·H2O (3 equiv), THF/H2O (2:1), rt | 92 |

| 2 | Macrolactamization | HATU (1.5 equiv), DIPEA (1.5 equiv), DMAP (0.2 equiv), DMF, rt | 71 |

| 3 | Reduction | H2 (50 psi), Pd/C (1 equiv), EtOH, rt | 95 |

Experimental Workflow:

The overall workflow for the Hoye and Izgu synthesis is depicted below.

Caption: Workflow of the Hoye and Izgu total synthesis.

Biosynthetically Inspired Divergent Approach

Another approach involves a divergent strategy inspired by the potential biosynthesis of monoterpene indole alkaloids.[4] This method allows for the synthesis of several related natural products, including this compound, from a common intermediate.

Key Features:

This strategy utilizes a Witkop–Winterfeldt oxidative indole cleavage followed by a transannular cyclization to generate a pivotal intermediate.[4] This intermediate can then be diversified to afford various alkaloids. The synthesis of this compound from this common intermediate highlights the efficiency of this divergent approach.[4]

Synthetic Plan:

The general synthetic plan for the divergent approach is outlined below.

Caption: Divergent synthesis strategy for this compound and related alkaloids.

While detailed step-by-step yields for the synthesis of this compound via this specific divergent route were not fully detailed in the provided search results, the overall strategy demonstrates a powerful method for accessing a family of related natural products from a single precursor.[4]

Conclusion

The total synthesis of (±)-leuconolam has been successfully achieved through elegant and efficient strategies. The intramolecular allylic silane addition approach by Hoye and Izgu provides a concise and high-yielding route, notable for its stereoselective construction of the challenging adjacent tetrasubstituted carbon centers. The biosynthetically inspired divergent strategy offers a versatile platform for the synthesis of a range of related monoterpene indole alkaloids, including this compound. These synthetic endeavors not only provide access to these biologically important molecules for further study but also showcase the power of modern synthetic organic chemistry in tackling complex molecular architectures. Future work may focus on developing asymmetric syntheses to access enantiomerically pure this compound and its analogues.

References

- 1. Total synthesis of (±)-leuconolam: intramolecular allylic silane addition to a maleimide carbonyl group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Total synthesis of (±)-leuconolam: intramolecular allylic silane addition to a maleimide carbonyl group - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. experts.umn.edu [experts.umn.edu]

- 4. pubs.acs.org [pubs.acs.org]

Purification of Synthetic Leuconolam by HPLC: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the purification of synthetic Leuconolam, a monoterpenoid indole alkaloid, using High-Performance Liquid Chromatography (HPLC). The protocols described herein are designed for both analytical and preparative scale purification, enabling the isolation of high-purity this compound for research and development purposes. This application note includes recommended starting conditions, a step-by-step protocol for method development, and guidelines for scaling up the purification process.

Introduction

This compound is a complex monoterpenoid indole alkaloid with a unique polycyclic architecture. As a synthetic compound of interest in medicinal chemistry and drug development, obtaining high-purity material is crucial for accurate biological evaluation and further chemical derivatization. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of complex organic molecules like this compound, offering high resolution and selectivity.

This application note outlines a reverse-phase HPLC (RP-HPLC) method, which is well-suited for the separation of moderately polar compounds such as alkaloids. The provided protocols are intended as a starting point and may require optimization based on the specific crude synthetic mixture and the desired final purity.

Experimental Protocols

Materials and Reagents

-

Crude synthetic this compound

-

HPLC grade acetonitrile (ACN)

-

HPLC grade methanol (MeOH)

-

Ultrapure water (18.2 MΩ·cm)

-

Trifluoroacetic acid (TFA), HPLC grade

-

Formic acid (FA), HPLC grade

-

HPLC vials and caps

-